2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. The compound features a dichlorophenyl group attached to a pyrazolopyrimidine core, which is significant for various synthetic and pharmacological studies. Its chemical structure is represented by the molecular formula and has a molecular weight of approximately 368.2 g/mol .
This compound is classified under the category of heterocyclic compounds, specifically those containing both pyrazole and pyrimidine rings. It is often synthesized for research purposes in pharmaceutical chemistry, particularly in studies aimed at developing new therapeutic agents targeting specific biological pathways .
The synthesis of 2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol typically involves several key steps:
The synthesis may require specific conditions such as temperature control, solvent choice (often polar solvents like ethanol), and reaction time optimization to ensure high yields and purity of the final product.
The structural representation of 2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol reveals a complex arrangement that includes:
The compound's structural formula can be expressed using SMILES notation as OCCOCCNc1ncnc2c1cnn2-c1ccc(Cl)c(Cl)c1
.
The compound can undergo various chemical reactions:
Each type of reaction requires careful consideration of reaction conditions, including temperature, solvent, and catalyst presence to achieve desired outcomes.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents due to its functional groups.
The compound has diverse applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2